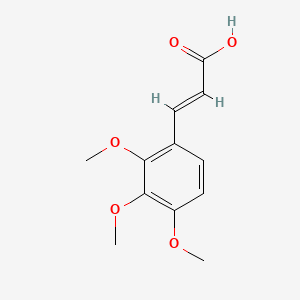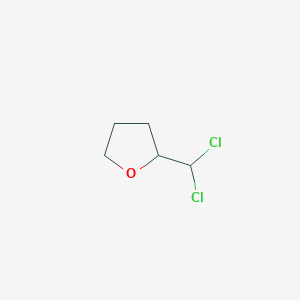
2-(Dichloromethyl)tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dichloromethyl)tetrahydrofuran is a member of the class of oxolanes that is oxolane (tetrahydrofuran) substituted by a dichloromethyl group at position 2. It has a role as a metabolite. It is a member of oxolanes and an organochlorine compound. It derives from a hydride of an oxolane.
Applications De Recherche Scientifique
Electrochemical Applications
- Electrochemical Behavior : A study by Fechtel, Westphal, and Matschiner (1990) described the electrochemical behavior of 2-(Dichloromethyl)tetrahydrofuran. Electroreductions of certain compounds in LiCl/Methanol led to the formation of 2-dichloromethyl-tetrahydrofurans (Fechtel, Westphal, & Matschiner, 1990).
Organic Synthesis and Catalysis
- Biomass-Derived Solvent : Pace et al. (2012) discussed the use of 2-Methyl-tetrahydrofuran, a derivative, as a biomass-derived solvent in organic chemistry. Its properties like low miscibility with water and remarkable stability make it valuable in syntheses involving organometallics and biotransformations (Pace et al., 2012).
- Phase-Transfer Catalyzed Alkoxylation : Shavrin, Volotova, and Kutin (1991) explored the phase-transfer catalyzed alkoxylation of 2-(dichloromethyl) furan, achieving high overall yields and demonstrating its potential in synthetic organic chemistry (Shavrin, Volotova, & Kutin, 1991).
Stereochemistry in Radical Cyclizations
- Stereoselective Synthesis : Watanabe and Endo (1988) presented a novel method for the preparation of 2,4-disubstituted tetrahydrofurans using a stereocontrol method involving mono- or dichloromethyl radicals, highlighting its utility in creating specific stereochemical configurations in organic molecules (Watanabe & Endo, 1988).
Solvent Applications in Chemistry
- Organometallic and Biphasic Reactions : Aycock (2007) discussed the use of 2-Methyltetrahydrofuran as a solvent in organometallic reactions, showing its effectiveness as a substitute for THF and dichloromethane in various chemical processes (Aycock, 2007).
Environmental Impact and Safety
- Effect on Enzyme Activities : A study by Lv et al. (2008) investigated the effects of tetrahydrofuran on enzyme activities in activated sludge, providing insights into its environmental impact and safety considerations (Lv, Yao, Lv, & Min, 2008).
Propriétés
Nom du produit |
2-(Dichloromethyl)tetrahydrofuran |
|---|---|
Formule moléculaire |
C5H8Cl2O |
Poids moléculaire |
155.02 g/mol |
Nom IUPAC |
2-(dichloromethyl)oxolane |
InChI |
InChI=1S/C5H8Cl2O/c6-5(7)4-2-1-3-8-4/h4-5H,1-3H2 |
Clé InChI |
LRRYUPYELLDERY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C(Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



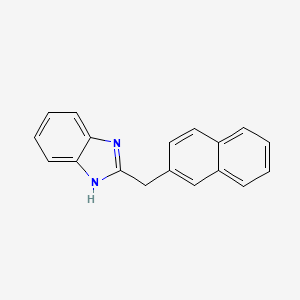
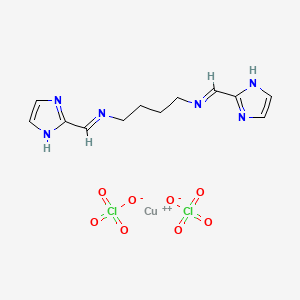
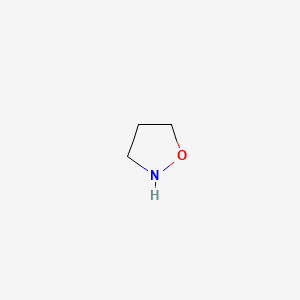
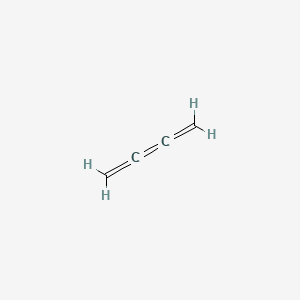

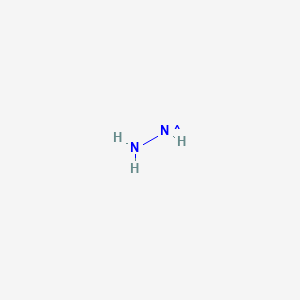
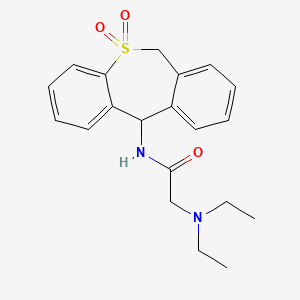
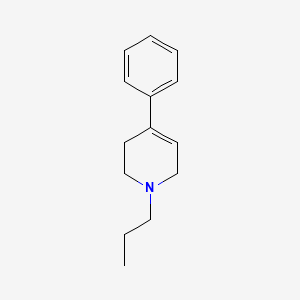
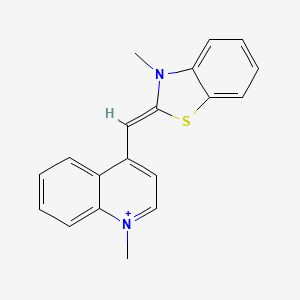
![6-[5-[[2-(4-Morpholinyl)-2-oxoethyl]thio]-1,2-dihydro-1,2,4-triazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194058.png)
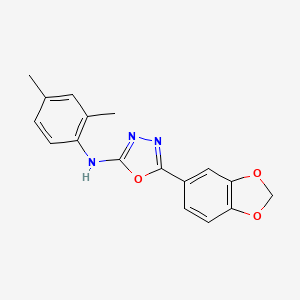
![1-[2-(3,4-Dimethoxyphenyl)-1-oxoethyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1194060.png)

